molecular formula C14H17N3O2 B15106665 N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide

Cat. No.: B15106665
M. Wt: 259.30 g/mol
InChI Key: PZDHVAIMQVIPFB-UHFFFAOYSA-N
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Description

N-{4-[4-(Propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a small organic molecule featuring a 1,2,5-oxadiazole (furazan) core substituted at the 3-position with a propanamide group and at the 4-position with a 4-(propan-2-yl)phenyl moiety. This compound belongs to a class of oxadiazole derivatives, which are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and enzyme-inhibitory activities.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[4-(4-propan-2-ylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C14H17N3O2/c1-4-12(18)15-14-13(16-19-17-14)11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3,(H,15,17,18)

InChI Key

PZDHVAIMQVIPFB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NON=C1C2=CC=C(C=C2)C(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of a hydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the oxadiazole ring are replaced with other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

    Biology: In biological research, the compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Studies have shown that oxadiazole derivatives can interact with biological targets, making them promising candidates for drug development.

    Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. Researchers are interested in its ability to modulate specific biological pathways, which could lead to the development of new pharmaceuticals.

    Industry: In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context. For example, in antimicrobial research, the compound may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle : The target compound uses a 1,2,5-oxadiazole core, whereas the compound in employs a 1,3,4-oxadiazole isomer, which alters electronic distribution and hydrogen-bonding capacity .

Substituent Effects: The propan-2-yl group on the phenyl ring (target compound) increases lipophilicity compared to methoxy or tert-butylphenoxy substituents in other analogs. Ether vs. Alkyl Linkages: The propan-2-yloxy group in the compound introduces an oxygen atom, enhancing polarity but reducing metabolic stability compared to the target’s alkyl-substituted phenyl .

Biological Activity

N-{4-[4-(propan-2-yl)phenyl]-1,2,5-oxadiazol-3-yl}propanamide is a complex organic compound notable for its potential biological activities. The compound features an oxadiazole ring and a propanamide moiety, which contribute to its interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
CAS Number951928-47-5
Structural FormulaStructural Formula

The structure comprises a propan-2-yl group attached to a phenyl ring, along with an oxadiazole core that enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors involved in various biological processes, potentially leading to anti-inflammatory and anticancer effects .

Therapeutic Potential

Research indicates that compounds containing oxadiazole rings exhibit diverse pharmacological properties. For instance:

  • Anti-cancer Activity : Studies have shown that derivatives of oxadiazole can selectively inhibit carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. Certain compounds demonstrated IC50 values in the nanomolar range against cancer cell lines such as MCF-7 (breast cancer) and SK-MEL-2 (melanoma) .
  • Anti-inflammatory Effects : The structural components of the compound may contribute to its potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Inhibition of Carbonic Anhydrases : A study on oxadiazole derivatives revealed that specific compounds could inhibit carbonic anhydrases at concentrations as low as 89 pM, suggesting strong potential for therapeutic applications in oncology .
  • Cytotoxicity Testing : In vitro evaluations against various cancer cell lines indicated that several derivatives exhibited significant cytotoxic activity. For example, compounds analogous to this compound showed IC50 values ranging from 0.65 to 2.41 µM against MCF-7 cells, indicating promising anticancer potential .

Summary of Biological Activities

Activity TypeTarget/EffectReference
Anti-cancerInhibition of carbonic anhydrases
CytotoxicityMCF-7 and SK-MEL-2 cell lines
Anti-inflammatoryModulation of cytokine production

Future Directions

The ongoing exploration of this compound and its derivatives is crucial for understanding their full therapeutic potential. Future research should focus on:

  • Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their biological effects.
  • Clinical Trials : Evaluating safety and efficacy in clinical settings to establish their therapeutic viability.
  • Structural Modifications : Investigating how variations in the chemical structure influence biological activity and pharmacokinetics.

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